Cas no 2680706-01-6 (4-Cyano-5-acetamidothiophene-2-carboxylic acid)

4-Cyano-5-acetamidothiophene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-28272864
- 2680706-01-6
- 4-cyano-5-acetamidothiophene-2-carboxylic acid
- 4-Cyano-5-acetamidothiophene-2-carboxylic acid
-
- インチ: 1S/C8H6N2O3S/c1-4(11)10-7-5(3-9)2-6(14-7)8(12)13/h2H,1H3,(H,10,11)(H,12,13)
- InChIKey: KSKCLLDCXCVHSE-UHFFFAOYSA-N
- ほほえんだ: S1C(C(=O)O)=CC(C#N)=C1NC(C)=O
計算された属性
- せいみつぶんしりょう: 210.00991323g/mol
- どういたいしつりょう: 210.00991323g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 309
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 118Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
4-Cyano-5-acetamidothiophene-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28272864-0.1g |
4-cyano-5-acetamidothiophene-2-carboxylic acid |
2680706-01-6 | 95.0% | 0.1g |
$591.0 | 2025-03-19 | |
Enamine | EN300-28272864-0.05g |
4-cyano-5-acetamidothiophene-2-carboxylic acid |
2680706-01-6 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
Enamine | EN300-28272864-0.25g |
4-cyano-5-acetamidothiophene-2-carboxylic acid |
2680706-01-6 | 95.0% | 0.25g |
$617.0 | 2025-03-19 | |
Enamine | EN300-28272864-0.5g |
4-cyano-5-acetamidothiophene-2-carboxylic acid |
2680706-01-6 | 95.0% | 0.5g |
$645.0 | 2025-03-19 | |
Enamine | EN300-28272864-5.0g |
4-cyano-5-acetamidothiophene-2-carboxylic acid |
2680706-01-6 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 | |
Enamine | EN300-28272864-2.5g |
4-cyano-5-acetamidothiophene-2-carboxylic acid |
2680706-01-6 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 | |
Enamine | EN300-28272864-10.0g |
4-cyano-5-acetamidothiophene-2-carboxylic acid |
2680706-01-6 | 95.0% | 10.0g |
$2884.0 | 2025-03-19 | |
Enamine | EN300-28272864-1.0g |
4-cyano-5-acetamidothiophene-2-carboxylic acid |
2680706-01-6 | 95.0% | 1.0g |
$671.0 | 2025-03-19 |
4-Cyano-5-acetamidothiophene-2-carboxylic acid 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
4-Cyano-5-acetamidothiophene-2-carboxylic acidに関する追加情報
Introduction to 4-Cyano-5-acetamidothiophene-2-carboxylic acid (CAS No. 2680706-01-6)
4-Cyano-5-acetamidothiophene-2-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2680706-01-6, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiophene derivatives, a class of molecules known for their diverse biological activities and structural versatility. The presence of both cyano and acetamido functional groups on the thiophene ring imparts unique reactivity and potential therapeutic applications, making it a valuable scaffold for drug discovery and development.
The structural motif of 4-Cyano-5-acetamidothiophene-2-carboxylic acid consists of a thiophene core substituted at the 4-position with a cyano group (–CN) and at the 5-position with an acetamido group (–NHCOCH₃). This arrangement creates a molecule with distinct electronic and steric properties, which can be exploited in the design of novel bioactive compounds. The cyano group is a well-known pharmacophore that can participate in hydrogen bonding interactions and influence the molecule's lipophilicity, while the acetamido group introduces a polar amide functionality, enhancing solubility and binding affinity to biological targets.
In recent years, there has been growing interest in thiophene derivatives due to their role as key intermediates in the synthesis of various pharmaceuticals. 4-Cyano-5-acetamidothiophene-2-carboxylic acid serves as a versatile building block for constructing more complex molecules with potential applications in treating neurological disorders, inflammatory diseases, and infectious diseases. Its unique structural features make it an attractive candidate for further exploration in medicinal chemistry.
One of the most compelling aspects of 4-Cyano-5-acetamidothiophene-2-carboxylic acid is its potential as a precursor for the development of enzyme inhibitors. Thiophene-based compounds have been extensively studied for their ability to modulate enzyme activity, particularly in targets such as kinases, proteases, and other enzymes involved in disease pathways. The cyano and acetamido groups provide multiple interaction points with these enzymes, allowing for the design of highly specific inhibitors. For instance, studies have shown that thiophene derivatives can interact with the active sites of enzymes through hydrogen bonding, van der Waals forces, and electrostatic interactions, leading to potent inhibitory effects.
Recent advancements in computational chemistry have further enhanced the understanding of how 4-Cyano-5-acetamidothiophene-2-carboxylic acid interacts with biological targets. Molecular docking simulations and virtual screening techniques have been employed to predict binding affinities and identify promising lead compounds. These computational methods have accelerated the drug discovery process by allowing researchers to evaluate numerous derivatives rapidly without the need for extensive experimental testing.
The pharmacological potential of 4-Cyano-5-acetamidothiophene-2-carboxylic acid has also been explored in preclinical studies. Researchers have investigated its effects on various disease models, including cancer, inflammation, and neurodegenerative disorders. Preliminary findings suggest that this compound exhibits inhibitory activity against certain cancer cell lines by disrupting key signaling pathways involved in tumor growth and survival. Additionally, its anti-inflammatory properties have been observed in animal models, indicating its potential as a therapeutic agent for conditions such as rheumatoid arthritis.
The synthesis of 4-Cyano-5-acetamidothiophene-2-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations such as cyanation and acetylation. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for research purposes.
In conclusion, 4-Cyano-5-acetamidothiophene-2-carboxylic acid (CAS No. 2680706-01-6) is a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it an excellent scaffold for designing novel therapeutic agents targeting various diseases. As research continues to uncover new biological activities and synthetic strategies, this compound is poised to play an increasingly important role in drug discovery and development.
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